癸酰辅酶A

描述

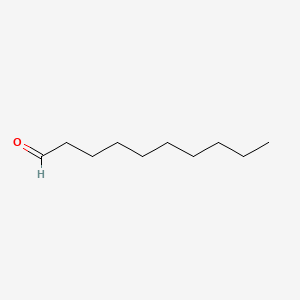

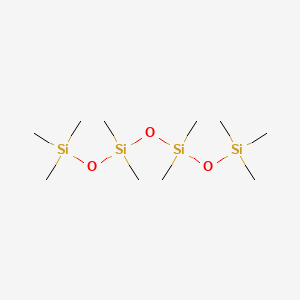

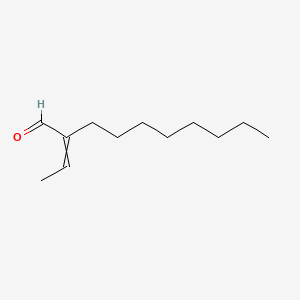

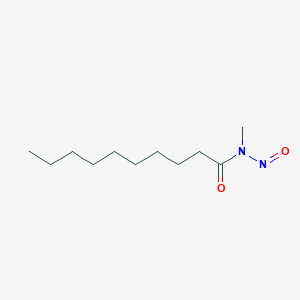

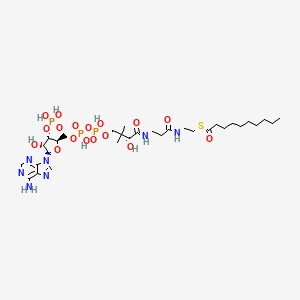

癸酰辅酶 A 是癸酸和辅酶 A 的硫酯。 它是中等链脂肪酰辅酶 A,由辅酶 A 的硫醇基团与癸酸的羧基正式缩合而成 。这种化合物在各种生化过程中起着重要作用,特别是在脂肪酸代谢中。

科学研究应用

癸酰辅酶 A 在科学研究中具有多种应用:

化学: 用作酶促测定中的底物,以研究酶动力学和机制。

生物学: 在研究细胞中的脂肪酸代谢和能量产生中起作用。

医学: 正在研究其在治疗代谢紊乱和作为某些疾病的生物标志物方面的潜力。

工业: 用于生产生物燃料和可生物降解塑料。

作用机制

癸酰辅酶 A 主要通过其在脂肪酸代谢中的作用发挥作用。它作为参与 β-氧化的酶的底物,导致产生乙酰辅酶 A,乙酰辅酶 A 进入三羧酸循环以产生能量。 它还抑制线粒体中柠檬酸合酶和谷氨酸脱氢酶的活性 。 此外,它与大肠杆菌中的脂肪酸代谢调节蛋白 FadR 结合 。

类似化合物:

- 辛酰辅酶 A

- 月桂酰辅酶 A

- 棕榈酰辅酶 A

- 硬脂酰辅酶 A

比较: 癸酰辅酶 A 由于其中等链长度而具有独特性,这使其能够参与短链和长链脂肪酸代谢途径。与辛酰辅酶 A 相比,它具有更长的碳链,使其更疏水且在水中的溶解度更低。 与月桂酰辅酶 A 和棕榈酰辅酶 A 相比,它具有更短的链,使其在某些酶促过程中更具反应性 。

生化分析

Biochemical Properties

Decanoyl-CoA interacts with several enzymes, proteins, and other biomolecules. It is a substrate for the enzyme acyl-CoA dehydrogenase, which catalyzes the first step of mitochondrial beta-oxidation . This interaction involves the transfer of electrons from Decanoyl-CoA to the enzyme, leading to the production of (2E)-decenoyl-CoA .

Cellular Effects

Decanoyl-CoA influences various cellular processes. It is involved in the beta-oxidation pathway, a crucial metabolic process that breaks down fatty acids to produce energy . The accumulation of Decanoyl-CoA and similar esters in cells can lead to metabolic defects, particularly in the acyl-CoA dehydrogenation steps of the branched-chain amino acids, lysine, and 5-hydroxy lysine .

Molecular Mechanism

The molecular mechanism of Decanoyl-CoA primarily involves its role in the beta-oxidation pathway. It binds to the active site of acyl-CoA dehydrogenase, leading to the transfer of electrons and the conversion of Decanoyl-CoA to (2E)-decenoyl-CoA . This reaction represents the first step of the beta-oxidation process, which ultimately leads to the production of energy in the form of ATP.

Temporal Effects in Laboratory Settings

The effects of Decanoyl-CoA can change over time in laboratory settings. For instance, the activity of acyl-CoA dehydrogenase on Decanoyl-CoA can vary depending on temperature and the presence of molecular chaperones

Metabolic Pathways

Decanoyl-CoA is involved in the beta-oxidation pathway, a crucial metabolic process that breaks down fatty acids to produce energy . It interacts with the enzyme acyl-CoA dehydrogenase in this pathway

Subcellular Localization

Decanoyl-CoA is primarily localized in the mitochondria, where it participates in the beta-oxidation pathway

准备方法

合成路线和反应条件: 癸酰辅酶 A 可以通过在活化剂(如三磷酸腺苷和镁离子)的存在下使癸酸与辅酶 A 反应来合成。 反应通常在约 7.5 的 pH 值的水性介质中进行 。

工业生产方法: 癸酰辅酶 A 的工业生产涉及使用酰基辅酶 A 合成酶等特定酶进行的酶促合成。这种方法确保了高度的特异性和产量。 然后使用离子交换色谱法纯化产物 。

反应类型:

氧化: 癸酰辅酶 A 经历 β-氧化,这是一个代谢过程,其中脂肪酸在线粒体中分解以产生乙酰辅酶 A。

还原: 在特定条件下,它可以被还原形成癸酸和辅酶 A。

取代: 癸酰辅酶 A 可以参与取代反应,其中癸酰基转移到其他分子。

常用试剂和条件:

氧化: 需要酰基辅酶 A 脱氢酶、黄素腺嘌呤二核苷酸和氧气等酶。

还原: 需要硼氢化钠或氢化铝锂等还原剂。

取代: 通常涉及胺或醇等亲核试剂。

主要产品:

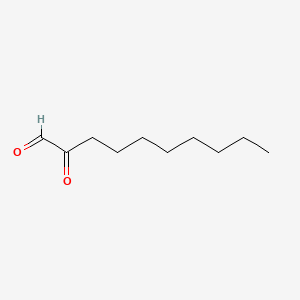

氧化: 乙酰辅酶 A 和更短链的酰基辅酶 A 分子。

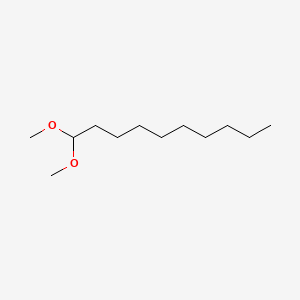

还原: 癸酸和辅酶 A。

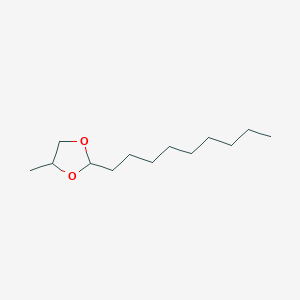

取代: 根据所使用的亲核试剂,各种癸酰化化合物。

相似化合物的比较

- Octanoyl coenzyme A

- Lauroyl coenzyme A

- Palmitoyl coenzyme A

- Stearoyl coenzyme A

Comparison: Decanoyl coenzyme A is unique due to its medium-chain length, which allows it to participate in both short-chain and long-chain fatty acid metabolic pathways. Compared to octanoyl coenzyme A, it has a longer carbon chain, making it more hydrophobic and less soluble in water. Compared to lauroyl coenzyme A and palmitoyl coenzyme A, it has a shorter chain, making it more reactive in certain enzymatic processes .

属性

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] decanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H54N7O17P3S/c1-4-5-6-7-8-9-10-11-22(40)59-15-14-33-21(39)12-13-34-29(43)26(42)31(2,3)17-52-58(49,50)55-57(47,48)51-16-20-25(54-56(44,45)46)24(41)30(53-20)38-19-37-23-27(32)35-18-36-28(23)38/h18-20,24-26,30,41-42H,4-17H2,1-3H3,(H,33,39)(H,34,43)(H,47,48)(H,49,50)(H2,32,35,36)(H2,44,45,46)/t20-,24-,25-,26+,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNKJPHSEFDPYDB-HSJNEKGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H54N7O17P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50925532 | |

| Record name | 9-{5-O-[{[{4-[(3-{[2-(Decanoylsulfanyl)ethyl]imino}-3-hydroxypropyl)imino]-3,4-dihydroxy-2,2-dimethylbutoxy}(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50925532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

921.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1264-57-9 | |

| Record name | Decanoyl CoA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1264-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decanoyl-coenzyme A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001264579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-{5-O-[{[{4-[(3-{[2-(Decanoylsulfanyl)ethyl]imino}-3-hydroxypropyl)imino]-3,4-dihydroxy-2,2-dimethylbutoxy}(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50925532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。